molecular formula C7H11N3O2 B13540916 methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate

methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate

Cat. No.: B13540916
M. Wt: 169.18 g/mol
InChI Key: FFXRGGGLYFQCSR-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate is an organic compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methyl Group: The methyl group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially converting the ester to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could serve as a lead compound for the development of new drugs targeting these conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate involves interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The amino and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat bacterial and protozoal infections.

    Imidazole-4-acetic acid: A metabolite of histamine, involved in various physiological processes.

Uniqueness

Methyl 2-amino-2-(1-methyl-1H-imidazol-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group differentiates it from other imidazole derivatives, potentially offering unique reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-amino-2-(1-methylimidazol-4-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)6(8)7(11)12-2/h3-4,6H,8H2,1-2H3

InChI Key

FFXRGGGLYFQCSR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(C(=O)OC)N

Origin of Product

United States

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